1-(2-Methylpropane-2-sulfinyl)butane
Description
1-(2-Methylpropane-2-sulfinyl)butane is a sulfoxide compound characterized by a butane backbone substituted with a 2-methylpropane-2-sulfinyl group (a sulfur atom bonded to two methyl groups, an oxygen atom, and the butane chain). Sulfoxides like this are polar molecules due to the sulfinyl group (S=O), which imparts unique physicochemical properties such as higher boiling points and solubility in polar solvents compared to non-polar analogs.
Properties
CAS No. |
13153-04-3 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
1-tert-butylsulfinylbutane |
InChI |
InChI=1S/C8H18OS/c1-5-6-7-10(9)8(2,3)4/h5-7H2,1-4H3 |
InChI Key |
DGBVQXCCEZOOKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate, followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate is prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods: Industrial production methods for tert-butanesulfinamide typically involve large-scale synthesis using similar enantioselective oxidation and disulfide bond cleavage processes, optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpropane-2-sulfinyl)butane undergoes various types of reactions, including:
Oxidation: Enantioselective oxidation to form thiosulfinate.
Reduction: Reduction reactions to form corresponding amines.
Substitution: Nucleophilic substitution reactions where nucleophiles add diastereoselectively over the imine group.
Common Reagents and Conditions:
Oxidation: Vanadyl acetylacetonate and chiral ligands.
Reduction: Lithium amide.
Substitution: Nucleophiles and electrophilic addition conditions.
Major Products:
Scientific Research Applications
1-(2-Methylpropane-2-sulfinyl)butane is extensively used in scientific research, particularly in:
Chemistry: As a chiral auxiliary in asymmetric synthesis for the production of enantiopure amines.
Biology: In the synthesis of biologically active compounds and natural products.
Medicine: For the development of therapeutic agents and drug synthesis.
Industry: In the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2-Methylpropane-2-sulfinyl)butane exerts its effects involves its role as a chiral auxiliary. It facilitates the diastereoselective addition of nucleophiles over the imine group, with the tert-butanesulfinyl group acting as a chiral auxiliary . This group is also a protecting group, which can be removed by hydrochloric acid to form the desired chiral amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-Methylpropane-2-sulfinyl)butane with structurally or functionally related compounds from the provided evidence. While direct data on the target compound is absent, inferences are drawn based on chemical principles and analogs.
Functional Group Comparison
Sulfoxides vs. Sulfonates :
Sulfoxides vs. Ethers :
Structural Analogs
Butane Derivatives :
- Butane, 2-methoxy-2-methyl- () shares a branched butane chain but substitutes the sulfinyl group with a methoxy group. The methoxy ether is less polar (boiling point ~311.9 K at 493.15 kPa) compared to hypothetical sulfoxides, which typically have higher boiling points due to stronger dipole interactions .
Chlorinated Alkanes :
Physicochemical Properties (Hypothetical Data)
| Compound | Functional Group | Boiling Point (Est.) | Solubility (Est.) | Polarity (Est.) |
|---|---|---|---|---|
| This compound | Sulfinyl (S=O) | ~420–450 K | High in polar solvents | High |
| Sodium 2-methylprop-2-ene-1-sulphonate | Sulfonate (SO₃⁻) | >500 K (decomposes) | Very high in water | Very high |
| 1-(2-Methoxyethoxy)Butane | Ether (C-O-C) | ~390–410 K | Moderate in polar solvents | Moderate |
| Butane, 2-methoxy-2-methyl- | Ether (C-O-C) | ~311.9 K (at 493 kPa) | Low in water | Low |
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